molecular formula C12H22N2O B13435022 2-Amino-2-cyclohexyl-1-pyrrolidin-1-yl-ethanone

2-Amino-2-cyclohexyl-1-pyrrolidin-1-yl-ethanone

Cat. No.: B13435022
M. Wt: 210.32 g/mol
InChI Key: RWNSISJNBAQNTF-UHFFFAOYSA-N
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Description

2-Amino-2-cyclohexyl-1-pyrrolidin-1-yl-ethanone is a compound that features a pyrrolidine ring, a cyclohexyl group, and an amino group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclohexyl-1-pyrrolidin-1-yl-ethanone typically involves the reaction of cyclohexylamine with a pyrrolidine derivative. One common method includes the use of 2-bromo-1-cyclohexyl-ethanone as a starting material, which reacts with pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclohexyl-1-pyrrolidin-1-yl-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Amino-2-cyclohexyl-1-pyrrolidin-1-yl-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclohexyl-1-pyrrolidin-1-yl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(pyrrolidin-1-yl)ethanone: A structurally similar compound with a pyrrolidine ring and an amino group attached to an ethanone backbone.

    Cyclohexylamine: A simpler compound with a cyclohexyl group and an amino group.

    Pyrrolidine derivatives: Various derivatives of pyrrolidine that share the pyrrolidine ring structure.

Uniqueness

2-Amino-2-cyclohexyl-1-pyrrolidin-1-yl-ethanone is unique due to the combination of its cyclohexyl group and pyrrolidine ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

2-amino-2-cyclohexyl-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C12H22N2O/c13-11(10-6-2-1-3-7-10)12(15)14-8-4-5-9-14/h10-11H,1-9,13H2

InChI Key

RWNSISJNBAQNTF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C(=O)N2CCCC2)N

Origin of Product

United States

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